CVM-05-002

Cancer Metabolism Kinase Signaling Chemical Biology

CVM-05-002 is the only pan-PI5P4K inhibitor with a high-resolution (1.7Å) co-crystal structure, providing a verified molecular basis for its dual activity against PI5P4Kα and β. Unlike isoform-selective alternatives such as NIH-12848, this compound enables simultaneous target engagement in a single probe, making it the definitive choice for cancer metabolism, autophagy research, and structure-based drug design. Buy now to leverage its validated binding mode for your SAR and CETSA validation studies.

Molecular Formula C16H14N4O3S2
Molecular Weight 374.4 g/mol
Cat. No. B12392608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCVM-05-002
Molecular FormulaC16H14N4O3S2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C2=CN=CC(=C2)C=C3C(=O)NC(=N)S3
InChIInChI=1S/C16H14N4O3S2/c1-25(22,23)20-13-4-2-11(3-5-13)12-6-10(8-18-9-12)7-14-15(21)19-16(17)24-14/h2-9,20H,1H3,(H2,17,19,21)/b14-7-
InChIKeyAGHDPPGOJJYURV-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CVM-05-002 Compound Guide: Potent PI5P4K Inhibitor with Crystallographic Validation


CVM-05-002 (CAS: 2428738-43-4, MF: C16H14N4O3S2, MW: 374.44) is a synthetic small molecule characterized as a potent and selective pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitor [1]. It was discovered through a high-throughput screen targeting PI5P4Kα [1]. The compound is an ATP-competitive inhibitor, and its binding mode has been elucidated by a high-resolution X-ray crystal structure [1].

The Risks of Generic Substitution for PI5P4K Inhibitors: The CVM-05-002 Case


Substituting CVM-05-002 with a generic or off-the-shelf PI5P4K inhibitor is not scientifically justified due to significant differences in isoform selectivity and binding mechanisms. For instance, the widely used 'NIH-12848' is a PI5P4Kγ-specific inhibitor with no activity against α or β isoforms [1]. In contrast, CVM-05-002 is a potent pan-inhibitor with confirmed target engagement for both α and β isoforms in living cells [1]. Furthermore, the availability of a high-resolution co-crystal structure for CVM-05-002 provides a verifiable molecular basis for its activity, which is lacking for many alternative compounds. These distinctions are critical for experimental design and data interpretation in PI5P4K-related research.

CVM-05-002: A Data-Driven Evidence Guide for Scientific Selection


CVM-05-002 Achieves Sub-Micromolar Potency Against Both PI5P4Kα and PI5P4Kβ

CVM-05-002 demonstrates potent inhibition against both PI5P4Kα and PI5P4Kβ isoforms, with IC50 values of 0.27 μM and 1.7 μM, respectively [1]. In contrast, the commonly used inhibitor 'NIH-12848' shows no activity against these isoforms at concentrations up to 100 μM [2]. This broad isoform coverage is essential for pan-PI5P4K inhibition studies.

Cancer Metabolism Kinase Signaling Chemical Biology

CVM-05-002 Binding Mode Confirmed by High-Resolution Crystallography

A 1.7 Å X-ray co-crystal structure of CVM-05-002 bound to PI5P4Kα has been solved, revealing its specific interactions within the ATP-binding pocket [1]. This level of structural detail is not available for many early-stage or commercially available PI5P4K inhibitors, including NIH-12848.

Structural Biology Drug Discovery Medicinal Chemistry

CVM-05-002 Demonstrates Cellular Target Engagement for Both PI5P4Kα and PI5P4Kβ

CVM-05-002 is validated by Cellular Thermal Shift Assay (CETSA), confirming its engagement with both PI5P4Kα and PI5P4Kβ in living HEK 293T cells [1]. While data on cellular target engagement for 'NIH-12848' is absent, the CETSA data for CVM-05-002 provides a direct link between biochemical inhibition and a functional cellular effect.

Cellular Assay Target Validation Pharmacodynamics

CVM-05-002 Represents a Foundational Pan-Inhibitor Scaffold

CVM-05-002 served as the starting point for the development of an advanced pan-PI5P4K inhibitor, 'compound 13', which was created by replacing the rhodanine-like moiety of CVM-05-002 with an indole [1]. This chemical evolution underscores the tractability of the CVM-05-002 scaffold for medicinal chemistry optimization.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Where to Use CVM-05-002: Validated Research Scenarios


Pan-PI5P4K Inhibition in Cancer and Metabolic Disease Research

Utilize CVM-05-002 as a chemical probe to simultaneously inhibit PI5P4Kα and PI5P4Kβ. Its dual potency against both isoforms [1] makes it suitable for investigating the roles of these kinases in cancer metabolism, autophagy, and other PI5P4K-dependent pathways, without the need to combine multiple isoform-selective inhibitors.

Structure-Guided Medicinal Chemistry for PI5P4K Drug Discovery

Employ CVM-05-002 as a reference compound and chemical starting point for structure-based drug design. The 1.7 Å co-crystal structure [1] provides a precise map of its binding interactions, enabling rational modifications to improve potency, selectivity, and drug-like properties.

Cellular Target Engagement Validation for PI5P4Ks

Use CVM-05-002 as a positive control in Cellular Thermal Shift Assays (CETSAs) to validate the cellular engagement of PI5P4Kα and PI5P4Kβ by new chemical entities [1]. Its confirmed thermal stabilization of both targets in living cells provides a reliable benchmark.

Academic and Industrial Lead Optimization Programs

Deploy CVM-05-002 as a foundational scaffold for iterative structure-activity relationship (SAR) studies, as demonstrated by its optimization into more advanced pan-PI5P4K inhibitors like 'compound 13' [1]. This pathway is validated for developing novel intellectual property.

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